3-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methoxyethyl group attached to the triazole ring and a methylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the methoxyethyl group and the piperidine ring. The reaction conditions often involve the use of strong bases, such as potassium hydroxide (KOH), and solvents like dimethyl sulfoxide (DMSO) or ethanol. The reactions are usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to convert certain functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of catalysts or phase-transfer agents to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of new carbon-nitrogen or carbon-carbon bonds, leading to a variety of substituted derivatives.
Scientific Research Applications
3-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine has found applications in several areas of scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic effects are studied in the context of various diseases. It may act as an inhibitor or modulator of specific biological pathways, offering potential benefits in the treatment of conditions such as cancer, infections, and neurological disorders.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it valuable for the synthesis of a wide range of products.
Mechanism of Action
The mechanism of action of 3-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes and functions . The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine include:
3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol: A compound with a similar methoxyethyl group but different core structure.
1-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methanamine: A triazole derivative with a methanamine group instead of a piperidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both the triazole ring and the piperidine moiety imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further enhance its significance in scientific studies.
Biological Activity
3-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine is a compound of significant interest due to its potential biological activities. This compound belongs to the class of triazoles, which are known for their diverse pharmacological profiles, including antifungal, antibacterial, and anticancer properties. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant research findings and data.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxyethylamine with a suitable triazole precursor. The reaction conditions often include the use of solvents like ethanol or methanol and require precise temperature control to maximize yield and purity. The following table summarizes the synthetic route:
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | 2-Methoxyethylamine + Triazole precursor | Ethanol, reflux | High |
2 | Purification via recrystallization | Ethanol | >90% |
Antimicrobial Properties
Research has indicated that triazole derivatives exhibit notable antimicrobial activity. In particular, studies have shown that compounds similar to this compound possess significant antibacterial and antifungal properties. For instance:
- Antibacterial Activity : Compounds within this class have been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : The triazole moiety is particularly effective in inhibiting fungal growth by interfering with ergosterol biosynthesis.
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer potential. A study evaluating similar compounds demonstrated cytotoxic effects against several cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds exhibited IC50 values in the low micromolar range, indicating potent activity.
- HepG2 (Liver Cancer) : Effective against liver cancer cells with mechanisms involving apoptosis induction.
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation or survival in cancer cells.
- Receptor Modulation : It can bind to receptors involved in cellular signaling pathways, altering their activity and leading to therapeutic effects.
Case Studies
Several studies have documented the biological activity of triazole derivatives similar to our compound:
-
Study on Anticancer Activity :
- Researchers synthesized a series of triazole derivatives and evaluated their cytotoxicity against various cancer cell lines.
- Results indicated that compounds with a piperidine moiety showed enhanced activity compared to those without.
-
Antimicrobial Evaluation :
- A comprehensive study assessed the antibacterial properties of several triazole derivatives.
- The results highlighted a strong correlation between structural modifications and biological activity.
Properties
IUPAC Name |
3-[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-3-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-11(4-3-5-12-8-11)10-14-13-9-15(10)6-7-16-2/h9,12H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHYKCQAHCWQJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C2=NN=CN2CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.